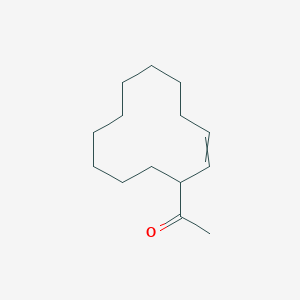

1-(Cyclododec-2-en-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65938-07-0 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

1-cyclododec-2-en-1-ylethanone |

InChI |

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h9,11,14H,2-8,10,12H2,1H3 |

InChI Key |

GYRISRMNJWGJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCCCCCCC=C1 |

Origin of Product |

United States |

Contextualization Within Cyclic Ketone and Enone Chemistry

Cyclic ketones are a fundamental class of organic compounds characterized by a carbonyl group within a carbocyclic ring. researchgate.net Their reactivity is influenced by ring size, which dictates ring strain and conformational flexibility. The presence of the electron-withdrawing carbonyl group renders the alpha-protons acidic and the carbonyl carbon electrophilic, making them versatile building blocks in a myriad of organic transformations. researchgate.net

The introduction of a carbon-carbon double bond adjacent to the carbonyl group, forming an α,β-unsaturated ketone or enone, further enhances the synthetic utility of the cyclic ketone framework. This conjugation creates a more complex electronic system, offering multiple reactive sites for nucleophilic attack, including 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. This dual reactivity makes enones powerful intermediates in the construction of complex molecular architectures.

1-(Cyclododec-2-en-1-yl)ethan-1-one, with its large, flexible twelve-membered ring, is a prime example of a macrocyclic enone. The large ring size minimizes ring strain, allowing for a variety of low-energy conformations. The enone moiety within this macrocycle provides a handle for further functionalization, making it a potentially valuable intermediate in the synthesis of more complex macrocyclic structures.

Significance of the Cyclododecene Framework in Organic Synthesis

The cyclododecene (B75492) framework, a twelve-membered carbocycle containing a double bond, is a significant structural motif in organic synthesis, particularly in the fragrance industry and the synthesis of complex natural products. google.comnih.gov Cyclododecane (B45066) and its derivatives are known for their characteristic musk, woody, and ambergris-like odors, making them valuable components in perfumes and other scented products. google.com

The synthesis of functionalized cyclododecenes is an active area of research. One common approach involves the derivatization of cyclododecanone (B146445), a readily available starting material. mdpi.com Cyclododecanone can be prepared through the cyclotrimerization of butadiene followed by oxidation. mdpi.com From cyclododecanone, various reactions can be employed to introduce functionality and unsaturation, leading to a diverse range of cyclododecene derivatives.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the functionalization of cyclic systems like cyclododecene. rsc.orgnih.govmdpi.com These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, palladium-catalyzed reactions can be used to introduce aryl or other functional groups onto the cyclododecene ring, further expanding its synthetic utility.

Reaction Mechanisms and Reactivity Profiles of 1 Cyclododec 2 En 1 Yl Ethan 1 One

Reactivity of the Ketone Moiety

The ketone functionality, specifically the carbonyl group (C=O), is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond.

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. libretexts.org This class of reactions is fundamental to ketone chemistry, resulting in the formation of a new single bond to the carbonyl carbon and the conversion of the carbonyl double bond to a hydroxyl group upon workup. The large steric bulk of the cyclododecenyl ring may influence the rate of addition compared to smaller, less hindered ketones.

Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents, organolithiums) and acetylides, typically favor direct 1,2-addition to the carbonyl carbon. youtube.com Weaker nucleophiles, like amines and stabilized enolates, can also participate in these additions, often requiring catalysis. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophilic Reagent | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Attack by the carbanionic R group, followed by protonation. |

| Organolithium (R-Li) | Tertiary Alcohol | Similar to Grignard reagents, often more reactive. |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Hydride (H⁻) transfer to the carbonyl carbon. |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | A more powerful hydride-reducing agent. |

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit acidity and can be removed by a base to form an enolate. For 1-(Cyclododec-2-en-1-yl)ethan-1-one, there are two α-carbons: the methyl group and the methine group on the cyclododecene (B75492) ring.

Deprotonation at the methyl group leads to the formation of a kinetic enolate, which can then react as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. Deprotonation at the ring carbon is also possible. A significant pathway for β,γ-unsaturated ketones is isomerization to the more thermodynamically stable α,β-unsaturated isomer via an enolate intermediate. Under acidic or basic conditions, an equilibrium can be established between the β,γ- and α,β-unsaturated forms.

The ketone group can undergo both oxidation and reduction, altering the oxidation state of the carbonyl carbon.

Reduction: Reduction of the ketone to a secondary alcohol is a common and synthetically useful transformation. This is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions involve the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Oxidation: While ketones are generally resistant to further oxidation without cleaving carbon-carbon bonds, certain powerful oxidizing agents can react with them. ucr.edu A notable reaction for cyclic ketones is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl carbon to form an ester. ucr.edu For this compound, this reaction would likely result in the formation of an acetate (B1210297) ester.

Table 2: Oxidation and Reduction Transformations of the Ketone

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 1-(Cyclododec-2-en-1-yl)ethan-1-ol |

Reactivity of the Cyclododec-2-ene Double Bond

The carbon-carbon double bond in the cyclododecene ring is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. libretexts.org

Alkenes readily undergo electrophilic addition, where the π bond is broken and two new σ bonds are formed. libretexts.org The reaction is initiated by the attack of an electrophile on the double bond, typically forming a carbocation intermediate. lumenlearning.com A subsequent attack by a nucleophile completes the addition. libretexts.org For an unsymmetrical alkene like cyclododec-2-ene, the regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom that has the greater number of hydrogen atoms. lumenlearning.com

Table 3: Examples of Electrophilic Addition Reactions

| Reagent | Product Type | Mechanism Note |

|---|---|---|

| Hydrogen Halide (H-X) | Haloalkane | Follows Markovnikov's rule, proceeding via a carbocation intermediate. lumenlearning.comyoutube.com |

| Halogen (X₂) | Dihaloalkane | Proceeds via a cyclic halonium ion intermediate, resulting in anti-addition. |

| Water (H₂O) in acid | Alcohol | Acid-catalyzed hydration, follows Markovnikov's rule. |

Cycloaddition reactions are concerted processes where two unsaturated molecules combine to form a cyclic adduct, involving a net reduction in bond multiplicity. wikipedia.org The double bond of this compound can participate as the two-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the alkene moiety can act as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. libretexts.org The reaction is typically concerted and stereospecific. nih.gov

[2+2] Cycloaddition: This reaction involves two alkene components combining to form a four-membered cyclobutane (B1203170) ring. fiveable.me These reactions are often initiated photochemically. libretexts.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 3-atom, 4-electron dipole reacting with the alkene (the dipolarophile) to form a five-membered heterocyclic ring.

Ene Reaction: This reaction is related to the Diels-Alder reaction and involves an alkene with an allylic hydrogen (the "ene") reacting with another π-bonded molecule (the "enophile"). libretexts.org The cyclododec-2-ene ring contains allylic hydrogens and could potentially participate as the ene component. nih.gov

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [2+2] Photochemical | Alkene | Substituted Cyclobutane |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Ozone, Azide) | Five-membered Heterocycle |

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation reactions modify the saturation of the cyclododecene ring, offering pathways to both saturated ketones and more unsaturated systems.

Hydrogenation: The catalytic hydrogenation of the carbon-carbon double bond in this compound is a scientifically significant transformation, yielding 1-(cyclododecyl)ethan-1-one. This reaction typically proceeds with high chemoselectivity, reducing the alkene in preference to the ketone. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly the diastereoselectivity at the two newly formed stereocenters.

Commonly employed catalysts for such transformations include heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. The large, flexible nature of the twelve-membered ring can influence the diastereoselectivity of the hydrogenation, with the substrate adopting a conformation that minimizes steric hindrance upon approach to the catalyst surface.

Enantioselective hydrogenation of cyclic enones is a well-established field, often utilizing chiral homogeneous catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. acs.org These methods allow for the synthesis of specific enantiomers of the saturated ketone product. For large-ring enones, the conformational flexibility of the ring presents a unique challenge for achieving high enantioselectivity. princeton.edu

Dehydrogenation: The reverse reaction, dehydrogenation, would introduce additional unsaturation into the cyclododecane (B45066) ring system. Catalytic acceptorless dehydrogenation of cycloalkanes is an area of active research, often requiring high temperatures and specialized catalysts, such as those based on iridium or platinum. nih.govmdpi.com The dehydrogenation of this compound could potentially lead to the formation of a conjugated diene system, 1-(cyclododeca-1,3-dien-1-yl)ethan-1-one, or other isomers depending on the reaction conditions and the catalyst's regioselectivity. The presence of the acetyl group can influence the regioselectivity of this process.

Conjugate Addition Reactions in the Cyclic Enone System

The α,β-unsaturated ketone moiety in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position to the carbonyl group.

The general mechanism involves the nucleophilic attack at the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is subsequently protonated, typically during workup, to yield the 1,4-adduct.

A key class of nucleophiles for this transformation are organocuprates, also known as Gilman reagents (R₂CuLi). These reagents exhibit a strong preference for 1,4-addition over 1,2-addition (attack at the carbonyl carbon), which is often observed with more reactive organometallic reagents like organolithiums and Grignard reagents. chemistryscore.commasterorganicchemistry.comnumberanalytics.comorganicchemistrytutor.com The use of Lewis acids, such as boron trifluoride etherate, can further promote conjugate addition, especially for sterically hindered enones. wikipedia.org

The diastereoselectivity of conjugate addition to cyclic enones is influenced by the steric environment around the β-carbon. The incoming nucleophile will preferentially attack from the less hindered face of the molecule as it adopts its lowest energy conformation. For the flexible cyclododecene ring, multiple low-energy conformations may exist, potentially leading to mixtures of diastereomers.

Below is a representative table of potential nucleophiles and their expected products in the conjugate addition to this compound.

| Nucleophile (Reagent) | Product |

| Dimethylcuprate ((CH₃)₂CuLi) | 1-(3-Methylcyclododec-1-en-1-yl)ethan-1-one |

| Thiophenol (PhSH) / Base | 1-(3-(Phenylthio)cyclododec-1-en-1-yl)ethan-1-one |

| Diethylamine (Et₂NH) | 1-(3-(Diethylamino)cyclododec-1-en-1-yl)ethan-1-one |

| Malonic ester enolate | Diethyl 2-((3-acetylcyclododec-2-en-1-yl)methyl)malonate |

Rearrangement Reactions and Their Mechanistic Elucidation

The carbon skeleton of this compound and its derivatives can undergo various rearrangement reactions, often promoted by acid, base, or photochemical conditions. These rearrangements can lead to complex and structurally diverse products.

One potential rearrangement is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base. wikipedia.org If this compound were to be halogenated at the α-position (adjacent to the carbonyl), the resulting α-halo ketone could, in principle, undergo a ring contraction to furnish a cycloundecanecarboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile.

Acid-catalyzed rearrangements could also be envisioned for this system. Protonation of the carbonyl oxygen can activate the molecule towards skeletal rearrangements, particularly if it leads to the formation of a more stable carbocationic intermediate. Given the large ring size, transannular rearrangements, where one part of the ring interacts with another, are a distinct possibility. These rearrangements can be complex and lead to a variety of fused or bridged bicyclic systems. nih.gov

Photochemical rearrangements of cyclic ketones are also well-documented. For instance, the McLafferty rearrangement is a common fragmentation pathway in the mass spectrometry of ketones possessing a γ-hydrogen. youtube.commsu.eduresearchgate.net While this is a gas-phase ionic reaction, solution-phase photochemical rearrangements can also occur upon UV irradiation, potentially leading to ring-contracted or ring-expanded products through various mechanisms.

The elucidation of these rearrangement mechanisms often requires detailed experimental studies, including isotopic labeling, kinetic analysis, and the characterization of intermediates and byproducts.

Computational and Theoretical Studies on 1 Cyclododec 2 En 1 Yl Ethan 1 One

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and relative stability of different conformations of 1-(Cyclododec-2-en-1-yl)ethan-1-one. DFT methods provide a robust framework for optimizing the molecular geometry to find the lowest energy structures.

Detailed DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can predict key structural parameters. nih.gov For a molecule like this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. For instance, the C=O and C=C bond lengths would be determined, along with the puckering of the cyclododecene (B75492) ring. The stability of the molecule is intrinsically linked to its structure; for large rings like cyclododecanone (B146445), the interplay of angle strain and torsional strain is a critical factor in determining conformational energies. mdpi.com DFT calculations on the closely related cyclododecanone have shown that bond angles within the ring are typically in the range of 112–117°, indicating relatively low angle strain. mdpi.com

The stability of different isomers, such as the (E) and (Z) configurations of the double bond, can also be assessed by comparing their computed total energies. The presence of the acetyl group introduces further complexity, influencing the conformational preferences of the large ring. Theoretical studies on similar cyclic ketones have demonstrated that the optimized geometry from DFT calculations generally shows good correlation with experimental data obtained from techniques like X-ray crystallography. mdpi.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Stable Conformer of a Cyclic Ketone

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C=C | ~1.34 Å | |

| C-C (ring) | 1.53 - 1.55 Å | |

| Bond Angle | C-CO-C | ~118° |

| C=C-C | ~125° | |

| Dihedral Angle | H-C-C-H (ring) | Varies significantly with conformation |

Note: This table provides typical values expected from DFT calculations on similar α,β-unsaturated cyclic ketones and is for illustrative purposes.

Molecular Orbital Analysis (HOMO-LUMO Gaps) and Electronic Properties

The electronic properties of this compound can be elucidated through molecular orbital (MO) analysis, specifically by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the π-system of the C=C double bond and the non-bonding orbitals of the carbonyl oxygen. The LUMO is expected to be the corresponding π* anti-bonding orbital of the conjugated enone system.

DFT calculations can provide precise energy values for the HOMO, LUMO, and the resulting energy gap. These calculations also allow for the visualization of the spatial distribution of these orbitals, identifying the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. For example, in α,β-unsaturated ketones, the distribution of the LUMO often indicates that the β-carbon is susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative, based on typical DFT results for α,β-unsaturated ketones, and serve to represent the type of data generated. irjweb.com

Conformational Energy Landscapes and Isomer Interconversion Barriers

Due to the flexibility of the 12-membered ring, this compound possesses a complex conformational energy landscape with numerous local minima corresponding to different stable or metastable conformers. Mapping this landscape is essential for understanding the molecule's dynamic behavior. Computational studies on similar large cyclic ketones, such as cycloundecanone (B1197894) and cyclododecanone, have revealed a rich conformational panorama. mdpi.comnih.gov For cyclododecanone, seven distinct conformations were identified, with a strong preference for a square-like configuration. mdpi.com

Theoretical methods can systematically explore the potential energy surface to identify these low-energy conformers. The energy landscape perspective helps to visualize the relationships between these conformers and the energy barriers that separate them. cam.ac.ukfrontiersin.org These interconversion barriers determine the rates at which the molecule can switch between different shapes at a given temperature. For large rings, these barriers can be significant, potentially allowing for the isolation of individual conformers at low temperatures. The study of cyclo-octane's energy landscape, for example, revealed a complex topology, highlighting that even for simpler cycloalkanes, the conformational space is non-trivial. nih.gov The introduction of the double bond and the acetyl group in this compound further complicates this landscape.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. For this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or the conjugated system, reductions, or oxidations.

By mapping the potential energy surface, computational methods can trace the lowest energy path from reactants to products. acs.org A critical part of this process is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Theoretical studies on the oxidation of cyclic ketones like cyclopentanone (B42830) have successfully mapped out complex reaction networks, including intra-molecular hydrogen migration and elimination reactions, providing valuable kinetic data. acs.org

For a reaction involving this compound, such as its dehydrogenation to form a dienone, computational modeling could identify the most plausible mechanism and the associated intermediates and transition states. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be correlated with experimental spectra to confirm the structure of a synthesized compound. DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), and infrared (IR) vibrational frequencies. nih.gov

For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. nmrdb.orgnp-mrd.org The calculated chemical shifts for each proton and carbon atom in a given conformation can be compared to experimental data. A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment. niscpr.res.in This is particularly valuable for complex molecules with many overlapping signals in their experimental spectra.

Similarly, the vibrational frequencies from DFT calculations correspond to the peaks in an IR spectrum. These calculations can help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O and C=C stretching frequencies. Often, calculated frequencies are systematically scaled to better match experimental values. The agreement between theoretical and experimental spectra serves as a powerful validation of both the synthesized structure and the computational model used. nih.gov

Derivatization and Functionalization of 1 Cyclododec 2 En 1 Yl Ethan 1 One

Formation of Carbonyl Derivatives (e.g., Oximes, Hydrazones, Semicarbazones)

The carbonyl group of 1-(cyclododec-2-en-1-yl)ethan-1-one readily undergoes condensation reactions with nitrogen-based nucleophiles to form a range of derivatives. These reactions are standard for aldehydes and ketones and proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration. ncert.nic.in

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step. rsc.org The resulting oxime, this compound oxime, can exist as geometric isomers (E and Z) due to the C=N double bond. The specific isomer formed may depend on the reaction conditions. For larger cyclic ketones like cyclododecanone (B146445), the formation of a single conformational isomer is often observed, though the flexibility of the cyclododecene (B75492) ring could potentially lead to a mixture of conformers. nih.gov

Hydrazones: Similarly, the treatment of this compound with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These reactions are also typically acid-catalyzed. ncert.nic.in Hydrazones are valuable synthetic intermediates and can be further modified, for instance, in the Wolff-Kishner reduction to deoxygenate the carbonyl group.

Semicarbazones: The reaction with semicarbazide (B1199961) (H₂NNHC(=O)NH₂) produces the corresponding semicarbazone. pressbooks.pub Semicarbazones are often crystalline solids with sharp melting points, making them useful for the characterization and purification of the parent ketone. The formation of semicarbazones from α,β-unsaturated ketones is a well-established process. nih.gov

| Derivative | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH·HCl) | Weakly acidic (e.g., pyridine, acetate (B1210297) buffer), alcoholic solvent, reflux. youtube.com | This compound oxime |

| Hydrazone | Hydrazine (N₂H₄) or Phenylhydrazine | Acid catalyst (e.g., acetic acid), alcoholic solvent, reflux. ncert.nic.in | This compound hydrazone |

| Semicarbazone | Semicarbazide hydrochloride (H₂NNHC(=O)NH₂·HCl) | In the presence of a base (e.g., sodium acetate, potassium phosphate) in an aqueous or alcoholic medium. ncert.nic.in | This compound semicarbazone |

Functionalization of the Alkene Moiety

The carbon-carbon double bond in the cyclododecene ring is a key site for a variety of addition reactions, allowing for the introduction of new functional groups and the creation of more complex molecular architectures.

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidations. For α,β-unsaturated ketones, nucleophilic epoxidation using a peroxide anion under basic conditions is a common method. researchgate.net The resulting epoxide of this compound would be a valuable intermediate for further transformations, such as ring-opening reactions to introduce vicinal functional groups.

Dihydroxylation: The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be achieved via two main stereochemical pathways: syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), or anti-dihydroxylation, which can be accomplished by epoxidation followed by acid-catalyzed ring-opening. chemistrysteps.com The choice of reagents allows for control over the stereochemistry of the resulting diol.

| Reaction | Typical Reagents | Product Feature |

|---|---|---|

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA), Hydrogen peroxide with a catalyst. researchgate.net | Formation of an oxirane ring. |

| syn-Dihydroxylation | Osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO), cold, dilute Potassium permanganate (KMnO₄). chemistrysteps.com | Addition of two hydroxyl groups to the same face of the double bond. |

| anti-Dihydroxylation | 1. Epoxidation (e.g., with m-CPBA) 2. Acid-catalyzed hydrolysis (e.g., H₃O⁺). chemistrysteps.com | Addition of two hydroxyl groups to opposite faces of the double bond. |

Alpha-Functionalization of the Ketone

The carbon atom adjacent to the carbonyl group (the α-carbon) is another reactive site in this compound. The acidity of the α-protons allows for the formation of an enolate, which can then react with various electrophiles.

α-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-position with chlorine, bromine, or iodine. researchgate.net Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. nih.gov In contrast, basic conditions lead to the formation of an enolate, and polyhalogenation can occur because the introduction of a halogen increases the acidity of the remaining α-protons. youtube.com

α-Alkylation: The enolate of the ketone can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. acs.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of alkylation in unsymmetrical ketones. researchgate.net For α,β-unsaturated ketones, the generation of a specific enolate is key to achieving selective α-alkylation. youtube.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. researchgate.net

| Reaction | Reagents and Conditions | Key Intermediate | Product |

|---|---|---|---|

| α-Halogenation (Acid-catalyzed) | X₂ (Cl₂, Br₂, I₂), Acid catalyst (e.g., acetic acid). nih.gov | Enol | α-Halo-1-(cyclododec-2-en-1-yl)ethan-1-one |

| α-Halogenation (Base-promoted) | X₂ (Cl₂, Br₂, I₂), Base (e.g., NaOH). youtube.com | Enolate | α,α-Dihalo- or α,α,α-trihalo-1-(cyclododec-2-en-1-yl)ethan-1-one |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X). acs.org | Enolate | α-Alkyl-1-(cyclododec-2-en-1-yl)ethan-1-one |

Synthesis of Complex Molecular Architectures Utilizing the Cyclododec-2-en-1-yl Moiety

The cyclododec-2-en-1-yl moiety serves as a valuable building block in the synthesis of more complex molecules, including macrocyclic and polycyclic systems. The inherent functionality and the large ring size allow for a range of strategic transformations.

The reactivity of the enone system can be harnessed in various carbon-carbon bond-forming reactions. For instance, conjugate addition reactions, such as the Michael addition, allow for the introduction of nucleophiles at the β-position of the unsaturated system. researchgate.net This, combined with subsequent intramolecular reactions, can lead to the formation of bicyclic or polycyclic structures.

Furthermore, the cyclododecane (B45066) ring itself is a precursor in the synthesis of various natural products and fragrances. nih.gov The functional groups on the this compound scaffold can be manipulated to construct even more elaborate macrocyclic structures. For example, ring-closing metathesis (RCM) of a diene derived from this compound could lead to novel bicyclic systems. The development of methods for the synthesis of macrocyclic derivatives is an active area of research, with applications in medicinal chemistry and materials science. youtube.com The combination of the macrocyclic ring and the reactive functional groups in this compound makes it a potentially useful starting material for the synthesis of complex natural product analogues and other novel molecular architectures.

Organometallic Chemistry Involving 1 Cyclododec 2 En 1 Yl Ethan 1 One

Complexation with Transition Metals

The formation of a coordination complex between a ligand and a transition metal is the foundational step in much of organometallic chemistry. 1-(Cyclododec-2-en-1-yl)ethan-1-one possesses two primary functional groups that could engage in coordination: the carbon-carbon double bond of the cyclododecene (B75492) ring and the carbonyl group of the ethanone (B97240) moiety.

The interaction of the olefin with a transition metal would likely occur through a π-donation from the double bond's filled π-orbital to an empty d-orbital on the metal center. Simultaneously, back-donation from a filled metal d-orbital to the empty π*-antibonding orbital of the olefin can occur, strengthening the metal-ligand bond. The large and flexible nature of the twelve-membered ring could influence the stability and geometry of such a complex, potentially allowing for unique coordination modes not observed with smaller cyclic olefins.

The carbonyl group offers a second potential binding site. The lone pairs on the oxygen atom can act as a Lewis base, donating electron density to a Lewis acidic metal center. This type of η¹-coordination is common for ketones in organometallic chemistry. It is also conceivable that the ligand could act as a bidentate C,O-chelating ligand, where both the olefin and the carbonyl group coordinate to the same metal center. The formation of such a chelate would be highly dependent on the stereochemistry of the ligand and the preferred coordination geometry of the metal.

Future research in this area would involve the systematic reaction of this compound with various transition metal precursors (e.g., from Groups 8-11) and the characterization of the resulting products using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to elucidate the coordination modes.

Table 1: Hypothetical Coordination Complexes of this compound with Transition Metals

| Metal (M) | Potential Coordination Mode | Potential Characterization Data |

| Palladium (Pd) | η²-olefin | Downfield shift of olefinic protons in ¹H NMR; C=C stretch shift in IR |

| Platinum (Pt) | η²-olefin | ¹⁹⁵Pt NMR signals; J-coupling with olefinic protons |

| Rhodium (Rh) | C,O-chelate | Upfield shift of carbonyl carbon in ¹³C NMR; two distinct coordination shifts |

| Iron (Fe) | η⁴-diene (if isomerized) | Mössbauer spectroscopy; complex NMR spectra |

This table is speculative and intended to guide future experimental work.

Application in Metal-Catalyzed Reactions

The potential utility of this compound in metal-catalyzed reactions is a direct extension of its coordination chemistry. Its role could be either as a ligand that modifies the catalytic activity of a metal center or as a substrate that undergoes transformation.

If this compound can form stable complexes with transition metals, these complexes could be investigated as catalysts. The large, flexible ring might create a unique steric and electronic environment around the metal center, potentially influencing the selectivity and activity in catalytic processes such as hydrogenation, hydroformylation, or cross-coupling reactions. The ketone functionality could also play a role, perhaps by providing a secondary interaction site that influences substrate binding or product release.

As a substrate, the double bond and the ketone group of this compound are ripe for a variety of metal-mediated transformations. For instance, palladium-catalyzed reactions, such as the Wacker process, could potentially oxidize the double bond. The ketone could be a directing group in C-H activation reactions, where a metal catalyst selectively functionalizes a C-H bond in the vicinity of the carbonyl group. Furthermore, the combination of the olefin and ketone functionalities could enable intramolecular cyclization reactions, leading to the formation of complex bicyclic or polycyclic structures.

Table 2: Potential Metal-Catalyzed Reactions Involving this compound as a Substrate

| Reaction Type | Metal Catalyst | Potential Product |

| Hydrogenation | Rh, Ru, Pd | 1-(Cyclododecyl)ethan-1-one |

| Hydroformylation | Co, Rh | Formyl-substituted 1-(cyclododecyl)ethan-1-one isomers |

| Intramolecular Pauson-Khand | Co₂(CO)₈ | Bicyclic cyclopentenone derivative |

| Directed C-H Functionalization | Pd, Rh | Functionalized cyclododecene ring |

This table presents hypothetical transformations based on known organometallic reactions.

Catalytic Transformations Facilitated by or Applied to 1 Cyclododec 2 En 1 Yl Ethan 1 One

Catalytic Hydrogenation of the Double Bond and/or Ketone Group

The reduction of α,β-unsaturated ketones like 1-(Cyclododec-2-en-1-yl)ethan-1-one can proceed via two primary pathways: 1,4-reduction (conjugate reduction) to yield the saturated ketone, or 1,2-reduction to afford the allylic alcohol. Complete reduction results in the saturated alcohol. The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired product.

1,4-Reduction (Conjugate Hydrogenation)

The selective hydrogenation of the carbon-carbon double bond is a common transformation. This is often achieved using transition metal catalysts that favor conjugate addition. For instance, rhodium(III)-catalyzed transfer hydrogenation has been shown to be effective for the 1,4-reduction of various unsaturated ketones, producing saturated ketones in good to excellent yields. researchgate.net Similarly, iridium catalysts, in the presence of a hydride donor like formic acid, can achieve highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com Other systems, such as those using cobalt or copper catalysts, have also been developed for the chemoselective reduction of the C=C bond in α,β-unsaturated ketones, yielding the corresponding saturated ketones. rsc.orgresearchgate.net

1,2-Reduction (Hydrogenation of the Ketone)

Selective reduction of the carbonyl group in the presence of a conjugated double bond, known as a Luche-type reduction, yields an allylic alcohol. This transformation can be achieved using specific catalytic systems. For example, a magnesium-catalyzed hydroboration has been developed for the chemoselective 1,2-reduction of α,β-unsaturated ketones, producing allylic alcohols in excellent yields under mild conditions. acs.org

Complete Hydrogenation

In some cases, over-reduction can occur, leading to the hydrogenation of both the double bond and the ketone, resulting in a saturated alcohol. This is sometimes observed in iridium-catalyzed transfer hydrogenations, where the initially formed saturated ketone is further reduced to the corresponding alkanol. mdpi.com

| Catalyst System | Primary Product | Selectivity | Reference |

|---|---|---|---|

| Rhodium(III) Complex / Formate | Saturated Ketone | 1,4-Reduction | researchgate.net |

| Iridium Complex / Formic Acid | Saturated Ketone | 1,4-Reduction | mdpi.com |

| Copper Catalyst / H₂O | Saturated Ketone | 1,4-Reduction | rsc.org |

| Co₂(CO)₈ / H₂O | Saturated Ketone | 1,4-Reduction | researchgate.net |

| MgBu₂ / HBpin | Allylic Alcohol | 1,2-Reduction | acs.org |

Stereoselective Catalytic Transformations (e.g., Enantioselective Reductions)

The creation of chiral centers through catalytic reactions is a cornerstone of modern organic synthesis. For a prochiral ketone like this compound, enantioselective reduction can produce chiral alcohols with high stereopurity.

Enantioselective 1,2-Reductions

The enantioselective reduction of the ketone group is of significant interest as it generates chiral allylic alcohols, which are valuable synthetic intermediates. Copper hydride (CuH) catalysis, in conjunction with chiral ligands, has emerged as a powerful method for the enantioselective 1,2-reduction of α-substituted unsaturated ketones. nih.gov By carefully selecting the chiral ligand, high yields and excellent enantiomeric excesses of the resulting secondary allylic alcohols can be achieved. nih.gov The stereochemical outcome is dictated by the specific ligand employed in the catalytic system. nih.govwikipedia.org

Enantioselective 1,4-Reductions

Catalytic asymmetric conjugate reduction is another important stereoselective transformation. This method establishes a chiral center at the β-position relative to the carbonyl group. Chiral phosphoric acids have been used as catalysts in the conjugate transfer hydrogenation of α,β-unsaturated ketones, affording the saturated ketone product with high enantioselectivity.

| Transformation Type | Catalytic Approach | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective 1,2-Reduction | CuH with Chiral Ligands | Chiral Allylic Alcohol | High enantiomeric excess (ee) | nih.gov |

| Enantioselective 1,4-Reduction | Chiral Phosphoric Acid Catalysis | Chiral Saturated Ketone | Asymmetric conjugate transfer hydrogenation | organic-chemistry.org |

| Diastereoselective Reduction | Chelating Reducing Agents (e.g., Zn(BH₄)₂) | Specific Diastereomer of the Alcohol | Follows Cram Chelate selectivity model | libretexts.orglibretexts.org |

Applications of Catalysts in Derivatization Reactions

Beyond reduction, catalysts can be employed to transform this compound into a variety of other complex molecules. These derivatization reactions expand the synthetic utility of this class of compounds.

Catalytic reactions can facilitate the construction of new ring systems. For example, the Piancatelli rearrangement, which can be catalyzed by Lewis acids like dysprosium triflate, transforms furfuryl alcohols into cyclopentenone derivatives. orgsyn.org While not a direct reaction of the title compound, analogous starting materials could potentially be synthesized and cyclized. Furthermore, transition metal-catalyzed carbocyclization reactions, such as the Pauson–Khand reaction, provide routes to construct cyclopentenones from an alkene, an alkyne, and carbon monoxide, highlighting the potential for complex scaffold synthesis. nih.gov

Applications of 1 Cyclododec 2 En 1 Yl Ethan 1 One As a Chemical Intermediate

Role as a Building Block in Multi-Step Organic Synthesis

The reactivity of the ketone and the alkene within the cyclododecene (B75492) ring would be the primary handles for its use as a synthetic building block. The ketone could undergo a variety of transformations, including but not limited to:

Reductions: Conversion to the corresponding secondary alcohol, which could then be used in esterification or etherification reactions.

Nucleophilic Additions: Reactions with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds at the carbonyl carbon.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the ketone to an alkene, allowing for the extension of carbon chains or the formation of new ring systems.

Enolate Chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation, acylation, and aldol (B89426) condensation reactions.

The alkene in the cyclododec-2-ene ring offers another site for functionalization:

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Diels-Alder Reactions: While the alkene is part of a large ring, it could potentially act as a dienophile in cycloaddition reactions.

Hydroboration-Oxidation: To install a hydroxyl group at the less substituted end of the double bond.

These potential reactions would allow for the elaboration of the 1-(cyclododec-2-en-1-yl)ethan-1-one scaffold into more complex molecular architectures.

Precursor for Macrocyclic Natural Product Analogues

Macrocyclic ketones are key structural motifs in a wide array of natural products, including macrolide antibiotics, immunosuppressants, and fragrances. The 12-membered ring of this compound makes it a potential starting material for the synthesis of analogues of such natural products. By strategically modifying the ketone and alkene functionalities, and potentially cleaving the ring and reforming it, chemists could access novel macrocyclic structures that mimic the core of biologically active natural products. This could lead to the development of new therapeutic agents or research tools.

Intermediate in the Synthesis of Materials Science Components

The bifunctional nature of this compound suggests its potential as a monomer or an additive in polymer and materials science. For example, the ketone could be converted to a functional group that can participate in polymerization reactions, such as an ester or an amide, while the alkene could be used for cross-linking or post-polymerization modification. The large, flexible cyclododecane (B45066) ring could impart unique properties to the resulting polymers, such as increased thermal stability or altered mechanical properties.

Chemical Basis for Structure-Odor Relationships in Macrocyclic Odorants

The study of macrocyclic ketones is central to the fragrance industry, as many possess desirable musk or woody scents. The odor of a molecule is determined by its size, shape, and the presence of specific functional groups that interact with olfactory receptors. While the specific odor profile of this compound is unknown, its structural similarity to known macrocyclic odorants, such as cyclododecanone (B146445), suggests it could possess interesting olfactory properties.

Research in this area would involve synthesizing this compound and its derivatives and then evaluating their odors through gas chromatography-olfactometry (GC-O) and sensory panel analysis. By comparing the odor profiles of these related compounds, researchers could gain insights into how the position of the double bond and the presence of the acetyl group influence the interaction with olfactory receptors, thus contributing to the broader understanding of structure-odor relationships in macrocyclic odorants.

Q & A

Q. What are the established synthetic routes for 1-(Cyclododec-2-en-1-yl)ethan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves palladium-catalyzed substitution reactions of cyclododec-2-en-1-yl acetates with alcohols. For example, reactions with methanol, ethanol, or 2-methoxyethanol exhibit distinct activation energies (52.1, 43.7, and 87.1 kJ mol⁻¹, respectively), indicating temperature sensitivity. Optimization requires precise control of reaction temperature and solvent polarity. Kinetic modeling (e.g., Eq. 3 in ) can predict reactant concentrations and guide experimental design .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) resolve the cyclododecene ring geometry and ketone functionality. HSQC correlations are critical for assigning stereochemistry .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) provides absolute configuration and bond-length validation. Triclinic crystal systems (space group P1) are common for such bicyclic ketones .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in kinetic data for substitution reactions involving this compound?

Answer: Discrepancies in activation energy values (e.g., 2-methoxyethanol’s higher Eeff vs. methanol) may arise from steric effects or solvent interactions. Density Functional Theory (DFT) simulations can model transition states and validate experimental kinetics. Comparing computed vs. experimental Arrhenius plots identifies outliers and refines mechanistic hypotheses .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

Answer:

- Data Quality : High-resolution data (e.g., R factor < 0.06) is essential to resolve disorder in the cyclododecene ring.

- Twinned Crystals : SHELXL’s twin refinement tools (BASF parameter) are critical for handling pseudo-merohedral twinning, common in flexible macrocycles .

- Hydrogen Atom Placement : IRIDIUM or HFIX commands improve hydrogen positioning in low-electron-density regions .

Q. How do steric and electronic effects of the cyclododecene ring influence the compound’s reactivity in organometallic catalysis?

Answer: The strained cyclododecene ring enhances electrophilicity at the ketone group, facilitating oxidative addition in palladium-catalyzed cross-couplings. Steric hindrance from the ring’s methyl groups, however, may slow ligand exchange. Comparative studies with less-strained analogs (e.g., cyclohexenyl derivatives) using kinetic isotopic effects (KIE) can isolate these factors .

Methodological Guidance Tables

Q. Table 1. Key Kinetic Parameters for Substitution Reactions

| Alcohol | Activation Energy (Eeff, kJ mol⁻¹) | Temperature Sensitivity |

|---|---|---|

| Methanol | 52.1 | Moderate |

| Ethanol | 43.7 | Low |

| 2-Methoxyethanol | 87.1 | High |

| Source: Experimental data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.